N-(4-hydroxy-2-methylphenyl)-4-(propanoylamino)benzamide
Description
N-(4-hydroxy-2-methylphenyl)-4-(propanoylamino)benzamide is an organic compound characterized by its aromatic and amide functional groups
Properties
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(21)18-13-6-4-12(5-7-13)17(22)19-15-9-8-14(20)10-11(15)2/h4-10,20H,3H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJKJTMTWXHHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-methylphenyl)-4-(propanoylamino)benzamide typically involves the reaction of 4-hydroxy-2-methylbenzoic acid with 4-aminobenzamide. This reaction is usually facilitated by a coupling agent such as dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine. The reaction is carried out in a solvent such as dichloromethane at temperatures ranging from 0 to 25°C.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors with precise control over temperature, pressure, and reaction time. Automated systems are often used for the addition of reagents and monitoring of reaction progress to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-methylphenyl)-4-(propanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve a Lewis acid catalyst such as aluminum chloride and a halogenating agent.
Major Products
Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.
Reduction: Formation of N-(4-hydroxy-2-methylphenyl)-4-(propanoylamino)benzylamine.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-(4-hydroxy-2-methylphenyl)-4-(propanoylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-methylphenyl)-4-(propanoylamino)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-4-(propanoylamino)benzamide
- N-(4-methylphenyl)-4-(propanoylamino)benzamide
- N-(4-hydroxy-2-methylphenyl)-4-(acetylamino)benzamide
Uniqueness
N-(4-hydroxy-2-methylphenyl)-4-(propanoylamino)benzamide is unique due to the presence of both hydroxyl and methyl groups on the aromatic ring, which can influence its reactivity and binding properties. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
